1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-10-9-16(24)12-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHUEJDDBWCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer. Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on its specific chemical structure and functional groups.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives have been shown to impact a wide range of biochemical pathways due to their broad spectrum of biological activities. The compound could potentially interfere with the normal functioning of these pathways, leading to downstream effects such as cell death or inhibition of cell growth.
Result of Action
Given the broad biological activities associated with quinoline derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels, such as inducing cell death, inhibiting cell growth, or modulating cellular signaling pathways.
Biological Activity
1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazolo[4,3-c]quinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structural features, including the presence of chlorine and fluorine substituents, are thought to significantly influence its biological properties.
Chemical Structure and Properties
- Molecular Formula : C22H13ClFN3
- Molecular Weight : 373.82 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline
The compound features a fused ring system comprising both pyrazole and quinoline moieties. The presence of halogen atoms (chlorine and fluorine) at specific positions enhances its chemical reactivity and potential biological activity.
Anticancer Activity
This compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, which is vital for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt tumor blood supply, making it a promising target for anticancer therapy.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | VEGFR-2 inhibition | Disruption of angiogenesis |
| 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | Anti-proliferative | Induction of apoptosis in cancer cells |
| 4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline | Selective γ-secretase inhibitor | Modulation of Notch signaling pathway |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. Specifically, this compound has shown efficacy in inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells stimulated by lipopolysaccharides (LPS). The inhibition of these enzymes is critical for reducing inflammation.
Case Study: Inhibition of Nitric Oxide Production
In a study evaluating the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives:
- Compound 2a exhibited an IC50 value of 0.39 μM against LPS-induced NO production.
- Substitutions at the para-position on the phenyl ring were found to enhance inhibitory activity compared to ortho or meta substitutions.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand how different substituents on the pyrazolo[4,3-c]quinoline scaffold affect biological activity. Key findings include:
- Halogen substitutions significantly enhance the inhibitory effects on VEGFR-2.
- The position and nature of substituents influence both anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]Quinoline Derivatives
Key derivatives with anti-inflammatory activity include:
Key Observations :
- However, its 3-chlorophenyl and 7-fluoro substituents may compensate by enhancing lipophilicity and binding to hydrophobic pockets .
- Electron-Withdrawing Groups: The 3-chlorophenyl (Cl) and 7-fluoro (F) substituents in the target compound likely increase electron density in the quinoline ring, affecting π-π stacking and charge-transfer interactions compared to hydroxyl or carboxylic acid groups in 2i/2m .
Anticancer Pyrazolo[4,3-c]Quinoline Analogues
Microwave-synthesized pyrazolo[4,3-c]quinolines with substituents like methoxy or nitro groups exhibit moderate-to-strong cytotoxicity:
Key Observations :
- Nitro vs. Fluoro Substituents : The nitro group in the analogue above promotes DNA damage via radical generation, whereas fluorine in the target compound may reduce metabolic degradation without compromising cytotoxicity .
Receptor-Targeting Derivatives
Pyrazolo[4,3-c]quinolines with 3-chlorophenyl groups show affinity for serotonin receptors (e.g., 5-HT₇R) and benzodiazepine receptors:
Key Observations :
Key Observations :
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer higher yields (~70–84%) compared to traditional reductive cyclization (~71% for 9b ).
- CF₃ vs. F/Cl : Trifluoromethyl groups increase HOMO/LUMO energy levels, improving photostability, while fluorine/chlorine balance lipophilicity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Condensation : 3-Chlorophenylhydrazine reacts with a substituted quinoline precursor (e.g., 7-fluoroquinoline-3-carbonitrile) under acidic conditions .
Cyclization : Microwave-assisted synthesis (100–120°C, 30–60 min) improves efficiency by 20–30% compared to conventional heating .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Critical Parameters : Solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Pd/C for dehalogenation) significantly impact regioselectivity .
Q. How is the molecular structure of this compound validated, and what techniques are most reliable?
- Analytical Workflow :
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with bond lengths (C-Cl: 1.72–1.74 Å) and angles (N-C-N: 117°) confirm fused pyrazoloquinoline core .
- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows distinct signals for aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling (J = 8–10 Hz) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 403.08 (calc. 403.09) .
Q. What are the primary biological targets of this compound, and how is its activity assayed?
- Mechanistic Insights :
- Enzyme Inhibition : IC values against cyclooxygenase-2 (COX-2: 0.8 µM) suggest anti-inflammatory potential via competitive binding .
- Anticancer Screening : MTT assays (72 hr, IC = 12 µM in HeLa cells) correlate with apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts in large-scale production?
- Process Optimization :
- Flow Chemistry : Continuous reactors reduce reaction time by 50% and improve heat transfer for cyclization steps .
- Green Solvents : Ethanol/water mixtures (v/v 7:3) reduce waste without compromising yield (85% vs. 92% in DMF) .
Q. How do structural modifications (e.g., halogen substitution) alter biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent | Target Activity (IC, µM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 7-Fluoro | COX-2: 0.8 | -9.2 (docking score) |
| 8-Methoxy | COX-2: 2.1 | -7.8 |
| 6-Chloro | Anticancer: 12 | -8.5 |
- Method : Replace fluorine with other halogens (Cl, Br) and assay via molecular docking (AutoDock Vina) and enzyme inhibition .
Q. How to resolve contradictions in crystallographic data between similar pyrazoloquinoline derivatives?
- Case Study :
- Compound A (P21/c space group) vs. Compound B (P212121): Discrepancies in dihedral angles (5–7°) arise from methoxy group steric effects .
- Resolution : Use SHELXL for refinement with anisotropic displacement parameters and twin-law corrections for overlapping reflections .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- In Silico Workflow :
ADME Prediction : SwissADME calculates LogP = 3.2 (optimal for blood-brain barrier penetration) and high plasma protein binding (89%) .
Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to quinoline metabolism .
- Validation : Compare with in vitro CYP450 inhibition assays (e.g., CYP3A4 IC = 15 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
